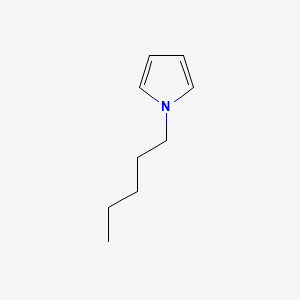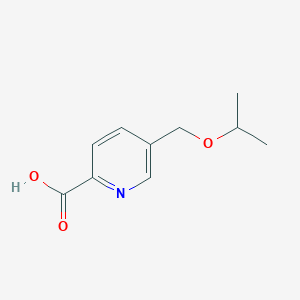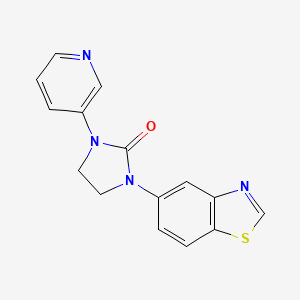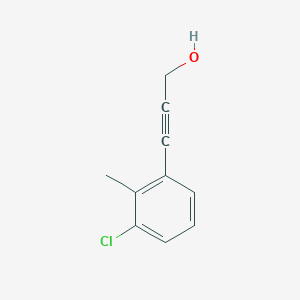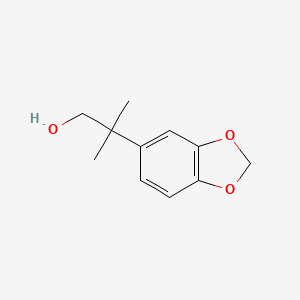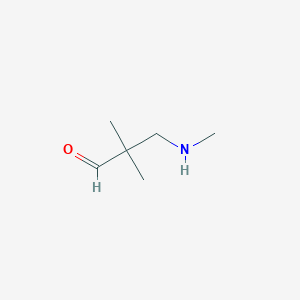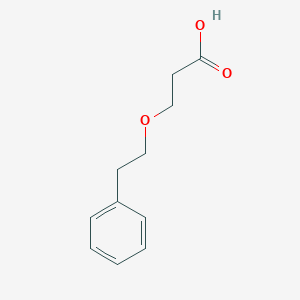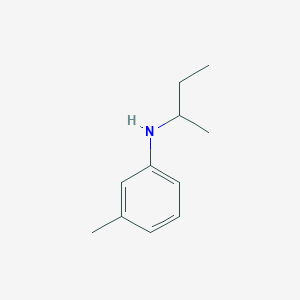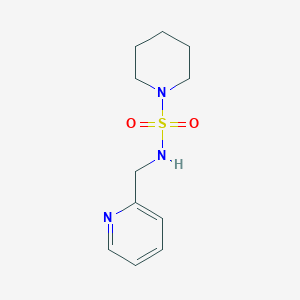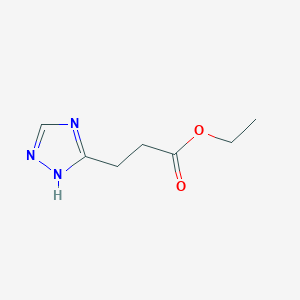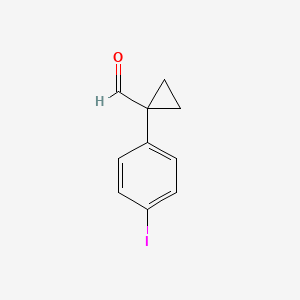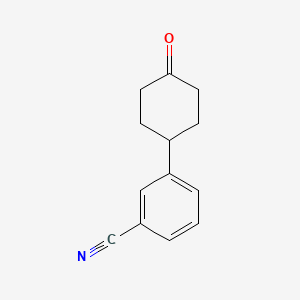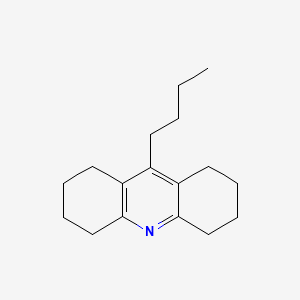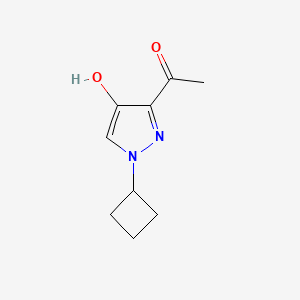
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . This compound is characterized by a pyrazole ring substituted with a hydroxy group and a cyclobutyl group, making it an interesting subject for research in various scientific fields.
準備方法
The synthesis of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the cyclobutyl hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
類似化合物との比較
Similar compounds to 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one include:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Differing by the presence of a methyl group instead of a cyclobutyl group.
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Differing by the presence of a tert-butyl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
特性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
1-(1-cyclobutyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3 |
InChIキー |
PGLJJTKIBMMXPK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NN(C=C1O)C2CCC2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
